Cas no 2172602-20-7 (ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate)
ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate
- 2172602-20-7
- EN300-1632402
-
- Inchi: 1S/C11H16F2O4/c1-2-17-8(14)9(10(15)6-16-7-10)3-4-11(12,13)5-9/h15H,2-7H2,1H3
- InChI Key: FCPSQADZUREKBK-UHFFFAOYSA-N
- SMILES: FC1(CCC(C(=O)OCC)(C1)C1(COC1)O)F
Computed Properties
- Exact Mass: 250.10166531g/mol
- Monoisotopic Mass: 250.10166531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 55.8Ų
ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1632402-0.05g |
ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate |
2172602-20-7 | 0.05g |
$900.0 | 2023-06-04 | ||
| Enamine | EN300-1632402-0.1g |
ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate |
2172602-20-7 | 0.1g |
$943.0 | 2023-06-04 | ||
| Enamine | EN300-1632402-0.25g |
ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate |
2172602-20-7 | 0.25g |
$985.0 | 2023-06-04 | ||
| Enamine | EN300-1632402-0.5g |
ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate |
2172602-20-7 | 0.5g |
$1027.0 | 2023-06-04 | ||
| Enamine | EN300-1632402-1.0g |
ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate |
2172602-20-7 | 1g |
$1070.0 | 2023-06-04 | ||
| Enamine | EN300-1632402-2.5g |
ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate |
2172602-20-7 | 2.5g |
$2100.0 | 2023-06-04 | ||
| Enamine | EN300-1632402-5.0g |
ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate |
2172602-20-7 | 5g |
$3105.0 | 2023-06-04 | ||
| Enamine | EN300-1632402-10.0g |
ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate |
2172602-20-7 | 10g |
$4606.0 | 2023-06-04 | ||
| Enamine | EN300-1632402-50mg |
ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate |
2172602-20-7 | 50mg |
$900.0 | 2023-09-22 | ||
| Enamine | EN300-1632402-100mg |
ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate |
2172602-20-7 | 100mg |
$943.0 | 2023-09-22 |
ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate
Introduction to Ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate (CAS No. 2172602-20-7)
Ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate (CAS No. 2172602-20-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to a class of molecules that incorporate both fluorine and oxetane moieties, which are known for their ability to enhance the bioactivity and metabolic stability of drug candidates.
The presence of fluorine atoms in the molecule is particularly noteworthy, as fluorine substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug. Fluorinated compounds often exhibit improved lipophilicity, increased metabolic stability, and enhanced binding affinity to biological targets. In particular, the 3,3-difluoro substitution pattern in this compound is designed to optimize its interactions with biological receptors, making it a promising candidate for further development as a therapeutic agent.
The core structure of Ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate features a cyclopentane ring that is functionalized with a hydroxyoxetane side chain. The oxetane ring is a three-membered cyclic ether that introduces rigidity and conformational constraints to the molecule. This rigidity can be advantageous in drug design, as it can help to stabilize the binding of the compound to its target protein or enzyme. Additionally, the hydroxy group on the oxetane ring provides a site for further chemical modification, allowing for the introduction of additional functional groups that can fine-tune the bioactivity of the molecule.
In recent years, there has been growing interest in the development of novel therapeutic agents that incorporate fluorinated and oxetane-containing moieties. These structural features have been shown to enhance the efficacy and selectivity of drugs targeting various diseases, including cancer, inflammation, and infectious diseases. Ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate represents an important advancement in this area, as it combines these beneficial features into a single molecular framework.
The synthesis of Ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of a precursor molecule that contains the cyclopentane ring and is subsequently functionalized with the fluorine atoms and the hydroxyoxetane side chain. Advanced synthetic techniques, such as cross-coupling reactions and nucleophilic substitutions, are often employed to achieve the desired structural modifications.
The chemical properties of Ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate have been extensively studied in recent research. Studies have shown that this compound exhibits excellent solubility in organic solvents and moderate stability under various storage conditions. These properties make it suitable for further development as an active pharmaceutical ingredient (API) in drug formulations.
One of the most exciting aspects of Ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate is its potential application in drug discovery and development. The unique combination of fluorine and oxetane moieties makes it an attractive scaffold for designing novel drugs with enhanced bioactivity and improved pharmacokinetic profiles. Researchers are currently exploring its potential as a lead compound for treating various diseases by modifying its structure further to optimize its therapeutic efficacy.
The use of computational modeling and high-throughput screening techniques has been instrumental in evaluating the potential of Ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate as a drug candidate. These methods allow researchers to predict how the compound will interact with biological targets and assess its potential toxicity profile before moving into more expensive and time-consuming experimental studies.
In conclusion, Ethyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate (CAS No. 2172602-20-7) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an ideal candidate for further development as a therapeutic agent targeting various diseases. As research in this area continues to advance, it is likely that we will see more applications of this compound and similar molecules in clinical settings.
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